tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a difluoro-hydroxyethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the difluoro-hydroxyethyl group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Difluoro-Hydroxyethyl Group: This step involves the reaction of the azetidine ring with difluoro-hydroxyethyl reagents under controlled conditions.
Formation of tert-Butyl Carbamate: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The difluoro-hydroxyethyl group and the azetidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate is unique due to the presence of the difluoro-hydroxyethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H18F2N2O3 |
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Molecular Weight |
252.26 g/mol |
IUPAC Name |
tert-butyl N-[3-(1,1-difluoro-2-hydroxyethyl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18F2N2O3/c1-8(2,3)17-7(16)14-9(4-13-5-9)10(11,12)6-15/h13,15H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
HXAIPOCFOKZMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(CO)(F)F |
Origin of Product |
United States |
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